Scaffold Potency Potential: Class-Level Chitinase Inhibitory Activity of Closest Structural Analogs
While direct IC50 data for 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine are not publicly disclosed, class-level inference from the closest characterized analog—the 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amine scaffold—establishes the potency potential of this chemotype. In a systematic SAR study, compound 30 derived from this scaffold demonstrated dual AMCase/CHIT1 inhibitory activity sufficient to reduce total bronchoalveolar lavage cell counts in a house dust mite-challenged murine asthma model at 50 mg/kg oral dosing (qd) [1]. The piperidin-3-yl variant offers a distinct vector for exploring binding site interactions compared to the piperidin-4-yl series [2].
| Evidence Dimension | Chitinase inhibition potency (scaffold-class potential) |
|---|---|
| Target Compound Data | Not disclosed (piperidin-3-yl isomer) |
| Comparator Or Baseline | Compound 30 (piperidin-4-yl-based analog): dual AMCase/CHIT1 inhibition; in vivo efficacy at 50 mg/kg oral |
| Quantified Difference | Structural difference: piperidin-3-yl vs piperidin-4-yl substitution; functional potency data not available for direct comparison |
| Conditions | Murine asthma model; house dust mite extract challenge; oral administration |
Why This Matters
Establishes that the 1,2,4-triazol-5-amine/piperidine scaffold is pharmacologically validated for chitinase inhibition, positioning the piperidin-3-yl variant as a strategically differentiated SAR probe for optimizing selectivity and PK.
- [1] Mazur M, et al. Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases. J Med Chem. 2019;62(15):7126-7145. View Source
- [2] US Patent 9,944,624. Substituted amino triazoles useful as human chitinase inhibitors. 2018. View Source
